![molecular formula C22H21ClN2O4S B3569706 N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3569706.png)
N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BVT.2733, is a small molecule inhibitor of the protein tyrosine phosphatase PTPN22. PTPN22 is involved in regulating T cell activation and has been implicated in the development of autoimmune diseases such as rheumatoid arthritis and lupus.2733.
Mechanism of Action
N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a selective inhibitor of PTPN22, a protein tyrosine phosphatase that negatively regulates T cell activation. By inhibiting PTPN22, N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide enhances T cell activation and promotes immune responses. This mechanism of action has been shown to be effective in reducing disease severity in animal models of autoimmune diseases.
Biochemical and physiological effects:
N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce disease severity and improve clinical outcomes in animal models of autoimmune diseases. This is likely due to its ability to enhance T cell activation and promote immune responses. N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic efficacy.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for PTPN22. This allows researchers to selectively target this protein and study its role in disease development and progression. However, a limitation of using N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its potential toxicity and off-target effects. Careful dosing and monitoring are necessary to ensure that the results obtained from lab experiments are reliable and accurate.
Future Directions
There are several future directions for research on N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective inhibitors of PTPN22. Another area of interest is the investigation of N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in other autoimmune diseases such as multiple sclerosis and type 1 diabetes. Additionally, the potential use of N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other therapies for autoimmune diseases should be explored. Finally, the long-term safety and efficacy of N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in humans should be studied in clinical trials.
Scientific Research Applications
N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively in vitro and in vivo for its potential therapeutic use in autoimmune diseases. In vitro studies have shown that N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of PTPN22 and reduces T cell activation. In vivo studies in animal models of autoimmune diseases such as rheumatoid arthritis and lupus have shown that N~1~-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide reduces disease severity and improves clinical outcomes.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-benzylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-21-13-12-18(14-20(21)23)25(30(27,28)19-10-6-3-7-11-19)16-22(26)24-15-17-8-4-2-5-9-17/h2-14H,15-16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBKEKVYWRBTBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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